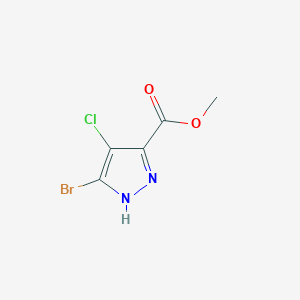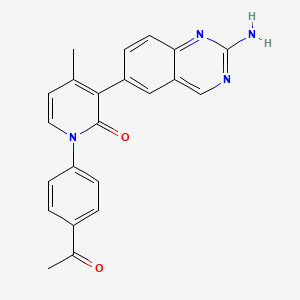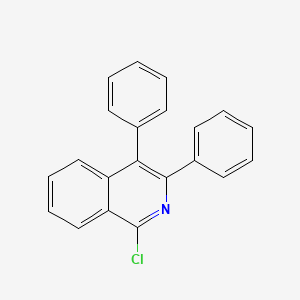
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide is a chemical compound characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonamide group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide typically involves the reaction of tert-butylamine with a suitable sulfonyl fluoride under controlled conditions. One common method involves the use of tert-butyl nitrite as a carbon source, which reacts with nitriles and water under mild conditions to form the desired amide . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to produce tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored for the efficient and sustainable production of tert-butyl esters .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, sulfated polyborate, and various Lewis and Brønsted acids. Reaction conditions often involve mild temperatures and solvent-free environments to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include N-tert-butyl amides and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding . The compound’s unique structural features, such as the tert-butyl group and fluorine atom, contribute to its reactivity and specificity in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
tert-Butylamine: A precursor in the synthesis of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide.
tert-Butyl nitrite: Used as a reagent in oxidation reactions.
tert-Butyl esters: Commonly used in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to its combination of a tert-butyl group, a fluorine atom, and a sulfonamide group. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
2845105-20-4 |
|---|---|
Molekularformel |
C8H18FNO2S |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C8H18FNO2S/c1-7(2,3)10(9)13(11,12)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
DUJSBLLLMBCKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(F)S(=O)(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)


![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)

![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)

![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)



![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)

